(-)-2-Methylisoborneol-d3
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Overview
Description
(-)-2-Methylisoborneol-d3: is a deuterated analog of (-)-2-Methylisoborneol, a compound known for its distinctive earthy and musty odor. This compound is often used in environmental studies and research due to its presence in water sources affected by microbial activity. The deuterated form, this compound, is particularly useful in analytical chemistry as an internal standard for mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Methylisoborneol-d3 typically involves the incorporation of deuterium atoms into the molecular structure of (-)-2-Methylisoborneol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and a controlled environment to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of deuterated solvents and gases in a controlled industrial setting ensures the efficient and cost-effective production of the compound. The process may also include purification steps such as distillation or chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: (-)-2-Methylisoborneol-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde forms using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, potentially converting it back to its alcohol form using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the alcohol form.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: (-)-2-Methylisoborneol-d3 is used as an internal standard in mass spectrometry for the quantification of (-)-2-Methylisoborneol in environmental samples. Its deuterated nature allows for precise and accurate measurements.
Biology: In biological research, this compound is used to study the metabolic pathways of microorganisms that produce (-)-2-Methylisoborneol. It helps in understanding the biosynthesis and degradation of this compound in natural environments.
Medicine: While not directly used in medicine, this compound can be employed in pharmacokinetic studies to trace the metabolic fate of similar compounds in the body.
Industry: In the industrial sector, this compound is used in the quality control of water treatment processes. Its presence and concentration can indicate the effectiveness of microbial control measures.
Mechanism of Action
The mechanism of action of (-)-2-Methylisoborneol-d3 involves its interaction with specific enzymes and microbial pathways responsible for its biosynthesis and degradation. The deuterium atoms in this compound can affect the rate of these enzymatic reactions, providing insights into the kinetic isotope effects and the molecular targets involved.
Comparison with Similar Compounds
(-)-2-Methylisoborneol: The non-deuterated form, commonly found in natural environments.
Geosmin: Another compound with a similar earthy odor, often studied alongside (-)-2-Methylisoborneol.
2-Isopropyl-3-methoxypyrazine: A compound with a similar musty odor, used in flavor and fragrance industries.
Uniqueness: (-)-2-Methylisoborneol-d3 is unique due to its deuterated nature, which makes it an invaluable tool in analytical chemistry for precise quantification and tracing studies. Its isotopic labeling provides a distinct advantage in research applications, allowing for the differentiation between endogenous and exogenous sources of (-)-2-Methylisoborneol.
Properties
CAS No. |
135441-89-3 |
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Molecular Formula |
C11H20O |
Molecular Weight |
171.29 g/mol |
IUPAC Name |
(1R,2R,4R)-1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1/i4D3 |
InChI Key |
LFYXNXGVLGKVCJ-ZNLVLMOCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]1(C[C@H]2CC[C@@]1(C2(C)C)C)O |
SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
Synonyms |
(1R,2R,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (1R-exo)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3; (-)-2-exo-Hydroxy-2-methylbornane-d3; |
Origin of Product |
United States |
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